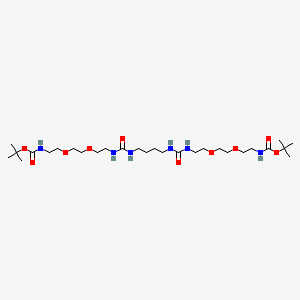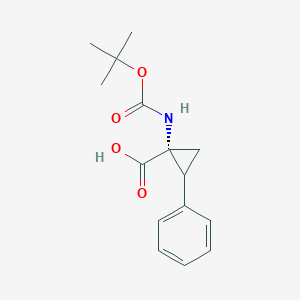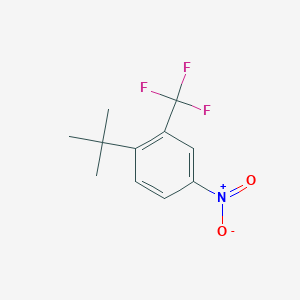
6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid,hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide is a biotinylated compound commonly used in biochemical and molecular biology research. This compound is designed to facilitate the attachment of biotin to various biomolecules, enabling their detection and purification through interactions with avidin or streptavidin proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide typically involves the following steps:
Biotinylation: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Coupling with Hexanoic Acid: The biotin-NHS ester is then reacted with hexanoic acid to form biotinylated hexanoic acid.
Formation of Hydrazide: The biotinylated hexanoic acid is further reacted with hydrazine to form the final product, 6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide undergoes various chemical reactions, including:
Substitution Reactions: The hydrazide group can participate in nucleophilic substitution reactions.
Coupling Reactions: The biotin moiety can be coupled to other molecules through amide bond formation.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used for activating biotin.
Hydrazine: Used for forming the hydrazide group.
Dicyclohexylcarbodiimide (DCC): Often used as a coupling reagent.
Major Products Formed
Biotinylated Biomolecules: The primary product formed is the biotinylated biomolecule, which can be detected and purified using avidin or streptavidin.
Applications De Recherche Scientifique
6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Facilitates the labeling and detection of proteins, nucleic acids, and other biomolecules.
Medicine: Used in diagnostic assays and therapeutic research.
Industry: Employed in the production of biotinylated products for research and development.
Mécanisme D'action
The compound exerts its effects through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This interaction allows for the specific binding and detection of biotinylated biomolecules. The hydrazide group provides additional reactivity, enabling further modifications and conjugations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-XX, SE (6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, succinimidyl ester): Similar in structure but contains a succinimidyl ester group instead of a hydrazide.
Biotin-X, SE (6-((Biotinoyl)amino)hexanoic acid, succinimidyl ester): Contains a shorter spacer arm compared to 6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide.
Uniqueness
The uniqueness of 6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide lies in its hydrazide group, which provides additional reactivity and versatility for further modifications. This makes it a valuable tool in various biochemical and molecular biology applications.
Propriétés
Formule moléculaire |
C21H38N6O4S |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-(5-hydrazinyl-5-oxopentyl)hexanamide |
InChI |
InChI=1S/C21H38N6O4S/c22-27-19(30)11-5-7-13-24-17(28)9-2-1-6-12-23-18(29)10-4-3-8-16-20-15(14-32-16)25-21(31)26-20/h15-16,20H,1-14,22H2,(H,23,29)(H,24,28)(H,27,30)(H2,25,26,31)/t15-,16-,20-/m0/s1 |
Clé InChI |
DNVCKDJIDJQJMD-FTRWYGJKSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(=O)NN)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(=O)NN)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


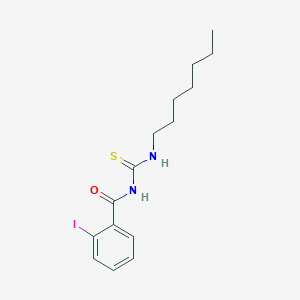

![Tert-butyl 7-ethynyl-7-methyl-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B14801221.png)
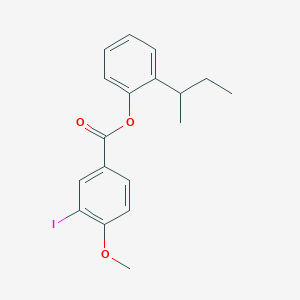
![N-cyclohexyl-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14801227.png)

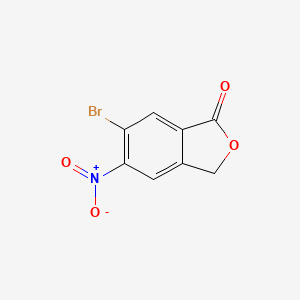
![2-(2-bromo-4-methylphenoxy)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)acetamide](/img/structure/B14801272.png)
![(3S)-20-(3-amino-2-hydroxypropyl)-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one](/img/structure/B14801276.png)
